Potassium phosphate tribasic monohydrate

概要

説明

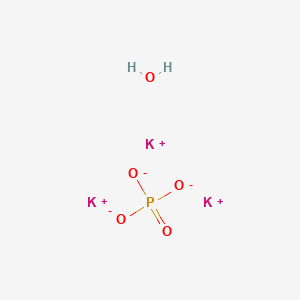

Potassium phosphate tribasic monohydrate, also known as tripotassium phosphate monohydrate, is a water-soluble salt with the chemical formula K₃PO₄·H₂O. It is a strong inorganic base and is commonly used in various industrial and laboratory applications. This compound is known for its high solubility in water and its ability to act as a buffering agent, emulsifying agent, and nutrient fortifier .

準備方法

Synthetic Routes and Reaction Conditions

Potassium phosphate tribasic monohydrate is typically synthesized through the neutralization of phosphoric acid (H₃PO₄) with potassium hydroxide (KOH). The balanced chemical equation for this reaction is:

[ \text{H₃PO₄} + 3\text{KOH} \rightarrow \text{K₃PO₄} + 3\text{H₂O} ]

In this process, phosphoric acid is gradually added to a solution of potassium hydroxide while stirring. The reaction proceeds to completion, forming potassium phosphate tribasic as a solid precipitate, which can be filtered and washed to remove impurities. The resulting product is then dried to obtain pure this compound powder .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of high-purity reactants and precise stoichiometric ratios is crucial in industrial settings to achieve consistent quality .

化学反応の分析

Types of Reactions

Potassium phosphate tribasic monohydrate undergoes various types of chemical reactions, including:

Acid-Base Reactions: As a strong base, it reacts with acids to form salts and water.

Catalytic Reactions: It is used as a catalyst in several organic synthesis reactions, such as the deprotection of BOC amines and the synthesis of unsymmetrical diaryl ethers.

Common Reagents and Conditions

Microwave Radiation: Used to aid the deprotection of BOC amines.

Ionic Liquids: Employed as solvents in the synthesis of unsymmetrical diaryl ethers.

Major Products Formed

Deprotected Amines: Formed from the deprotection of BOC amines.

Diarylethers: Produced through nucleophilic aromatic substitution reactions.

科学的研究の応用

Food and Beverage Industry

Emulsifying Agent

Potassium phosphate tribasic acts as an emulsifier in processed foods, ensuring the stable blending of immiscible ingredients such as fats and oils. This property enhances the texture and consistency of products like salad dressings, sauces, and baked goods .

Stabilizer in Dairy Products

In dairy applications, TKP prevents crystallization and separation, improving the creaminess and shelf life of products such as ice cream and yogurt .

pH Regulator

Due to its alkaline properties, TKP is utilized to regulate pH levels in beverages, maintaining flavor stability in products like soft drinks and energy drinks .

Agriculture

Fertilizer Component

TKP serves as a source of potassium and phosphorus, essential nutrients for plant growth. Its use in fertilizers enhances soil fertility and promotes robust crop development .

Environmental Sustainability

The application of TKP aligns with sustainable agricultural practices by optimizing nutrient uptake and reducing the need for excessive fertilizers .

Industrial Applications

Water Treatment

In water treatment processes, potassium phosphate tribasic aids in softening water by binding hardness ions such as calcium and magnesium. This property helps prevent scale formation in pipes and appliances .

Cleaning Agents

TKP is incorporated into cleaning agents due to its ability to stabilize formulations, enhancing soil suspension and removal capabilities .

Pharmaceutical Applications

Potassium phosphate tribasic is utilized as a buffering agent in pharmaceutical formulations. Its ability to maintain stable pH levels is crucial for the efficacy of many medications .

Case Study 1: Use in Dairy Products

A study demonstrated that the incorporation of potassium phosphate tribasic in ice cream formulations significantly improved texture and reduced ice crystal formation during storage. The results indicated enhanced creaminess and extended shelf life compared to control samples without TKP .

Case Study 2: Agricultural Fertilizers

Research conducted on the application of TKP as a fertilizer showed a marked increase in crop yield and resilience against environmental stressors. The study highlighted that crops treated with TKP exhibited improved root development and nutrient absorption compared to those receiving conventional fertilizers .

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Emulsifier | Improved texture and stability |

| Stabilizer in Dairy Products | Enhanced creaminess | |

| pH Regulator | Maintains flavor stability | |

| Agriculture | Fertilizer | Increases soil fertility |

| Nutrient Source | Promotes robust plant growth | |

| Industrial | Water Treatment | Prevents scale formation |

| Cleaning Agents | Enhances soil suspension | |

| Pharmaceutical | Buffering Agent | Maintains stable pH levels |

作用機序

The mechanism of action of potassium phosphate tribasic monohydrate primarily involves its role as a strong base. It acts as a proton acceptor in acid-base reactions, facilitating the formation of salts and water. In catalytic applications, it aids in the deprotection of functional groups and the formation of new chemical bonds through nucleophilic substitution reactions .

類似化合物との比較

Similar Compounds

- Monopotassium Phosphate (KH₂PO₄)

- Dipotassium Phosphate (K₂HPO₄)

- Trisodium Phosphate (Na₃PO₄)

- Triammonium Phosphate ((NH₄)₃PO₄)

- Tricalcium Phosphate (Ca₃(PO₄)₂)

Uniqueness

Potassium phosphate tribasic monohydrate is unique due to its high solubility in water, strong basicity, and versatility in various applications. Unlike its counterparts, it is particularly effective as a buffering agent and catalyst in organic synthesis, making it indispensable in both laboratory and industrial settings .

生物活性

Potassium phosphate tribasic monohydrate (K₃PO₄·H₂O) is a compound that plays a significant role in various biological processes, particularly in cellular functions, nutrient management, and as a buffering agent in biochemical applications. This article explores its biological activity, mechanisms of action, and applications in research and clinical settings.

- Molecular Formula : K₃PO₄·H₂O

- Molecular Weight : 230.28 g/mol

- CAS Number : 27176-10-9

- Melting Point : 1340 °C

- Solubility : Highly soluble in water

Biological Functions

This compound serves multiple biological functions:

- Buffering Agent : It maintains physiological pH levels in biological systems, crucial for enzyme activity and metabolic processes.

- Nutrient Source : Provides essential phosphorus and potassium, vital for nucleic acid synthesis and energy metabolism.

- Cell Signaling : Participates in cellular signaling pathways, influencing various physiological responses.

The biological activity of this compound can be attributed to several mechanisms:

- pH Regulation : Acts as a buffer to stabilize pH in physiological environments, which is critical for enzyme function and metabolic reactions.

- Osmoregulation : Helps maintain osmotic balance within cells, aiding in nutrient uptake and waste removal.

- Phosphorylation Reactions : Involved in phosphorylation processes that are essential for signal transduction pathways.

Case Study 1: Nutrient Recovery from Wastewater

A study highlighted the effectiveness of this compound in nutrient recovery from wastewater using membrane hybrid systems. The compound facilitated the precipitation of struvite (magnesium ammonium phosphate), which can be used as a slow-release fertilizer, demonstrating its utility in sustainable agriculture practices .

Case Study 2: Enzyme Activity Enhancement

Research conducted on the impact of this compound on enzyme activities showed that it significantly enhanced the activity of certain enzymes involved in metabolic pathways. The buffering capacity of the compound allowed for optimal pH conditions necessary for enzyme stability and function .

Comparative Analysis of Biological Activity

The following table summarizes key studies related to the biological activity of this compound compared to other phosphates:

| Compound | Buffering Capacity | Nutrient Source | Enzyme Activity Enhancement |

|---|---|---|---|

| This compound | High | Yes | Significant |

| Sodium Phosphate | Moderate | Yes | Moderate |

| Calcium Phosphate | Low | Yes | Minimal |

Safety and Handling

While this compound is widely used, it poses certain hazards:

- Eye Irritation : Causes serious eye damage upon contact.

- Respiratory Irritation : May cause respiratory issues if inhaled .

Precautions should be taken when handling this compound, including the use of protective equipment.

Q & A

Basic Research Questions

Q. How can potassium phosphate tribasic monohydrate be prepared for use in biochemical buffer systems?

- Methodological Answer : To prepare a 0.025 M buffer solution, dissolve 3.4 g of this compound (molecular weight: 230.28 g/mol) in 1 L of ultrapure water. Adjust pH using HCl or KOH as needed. For chromatographic applications, combine with organic solvents like tetrahydrofuran in a 75:25 ratio (v/v) to optimize separation efficiency .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Use NIOSH-approved respiratory protection if airborne particles are generated .

- Engineering Controls : Ensure emergency eyewash stations and safety showers are accessible. Work in a fume hood for large-scale preparations .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Q. How does the hydration state of potassium phosphate tribasic affect its solubility and buffering capacity?

- Methodological Answer : The monohydrate form (K₃PO₄·H₂O) has higher solubility in aqueous solutions compared to the anhydrous form (K₃PO₄). To verify solubility, dissolve 10 g in 100 mL of deionized water at 25°C under continuous stirring. Monitor pH stability (typically ~12.4) using a calibrated pH meter, as hydration reduces deliquescence and enhances buffering consistency .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying humidity conditions?

- Methodological Answer :

- Controlled Humidity Studies : Use a desiccator with silica gel (0% RH) or saturated salt solutions (e.g., MgCl₂ for 33% RH) to assess hygroscopicity over 72 hours. Measure mass changes gravimetrically .

- Thermogravimetric Analysis (TGA) : Perform TGA at 10°C/min to determine dehydration onset temperature (~100°C for monohydrate loss) and compare with anhydrous decomposition profiles .

- X-ray Diffraction (XRD) : Analyze crystallinity post-humidity exposure to detect phase transitions or amorphous formation .

Q. How can this compound be optimized as a catalyst support in heterogeneous reactions?

- Methodological Answer :

- Surface Functionalization : Pre-treat the compound with 0.1 M HNO₃ to increase surface porosity. Characterize via BET analysis to confirm pore size distribution .

- Catalytic Testing : Immobilize transition metals (e.g., Pd or Ni) via wet impregnation. Assess activity in model reactions (e.g., hydrogenation) under controlled pH (11–12) and temperature (50–80°C) .

Q. What analytical techniques are suitable for detecting trace impurities in this compound that may interfere with cell culture applications?

- Methodological Answer :

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify heavy metals (e.g., Pb, As) below 1 ppm detection limits. Calibrate with certified reference materials .

- Ion Chromatography (IC) : Analyze for residual chloride or sulfate ions using a Dionex ICS-5000+ system with an AS11-HC column .

- FTIR Spectroscopy : Identify organic contaminants (e.g., surfactants) by comparing absorbance peaks against a pure K₃PO₄·H₂O reference spectrum .

Q. Key Research Considerations

- Contradictions in Stability : While some sources report high aqueous stability under standard conditions , others note pH drift in high-ionic-strength solutions. Validate via parallel experiments with internal controls .

- Synthesis Optimization : Industrial-grade synthesis involves reacting H₃PO₄ with KOH or K₂CO₃, but lab-scale purity requires recrystallization from ethanol/water mixtures .

特性

IUPAC Name |

tripotassium;phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3K.H3O4P.H2O/c;;;1-5(2,3)4;/h;;;(H3,1,2,3,4);1H2/q3*+1;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNIZOOYFMNEJJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2K3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181645 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27176-10-9, 115281-28-2 | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium phosphate, tribasic, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, tripotassium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium Phosphate Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHATE, TRIBASIC, MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4927M96TFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。